Givinostat hydrochloride
Description
Givinostat hydrochloride (C₂₄H₃₀ClN₃O₅; molecular weight 475.97 g/mol) is a hydroxamate-based histone deacetylase (HDAC) inhibitor with potent anti-inflammatory, anti-angiogenic, and antineoplastic properties . It selectively inhibits HDAC isoforms, particularly HDAC1 (IC₅₀ = 198 nM) and HDAC3 (IC₅₀ = 157 nM), and modulates acetylation of non-histone proteins like α-tubulin and HSP90 . Clinically, it is under investigation for Duchenne muscular dystrophy (Phase III), polycythemia vera, and chronic myeloproliferative neoplasms, with a favorable safety profile in preclinical models .
A key mechanism involves dual blockade of protein degradation pathways: it inhibits autolysosome acidification by preventing N-glycosylation of the V-ATPase V0a1 subunit, thereby blocking late-stage autophagy, while sparing proteasome activity . This distinct mechanism enables synergistic effects with proteasome inhibitors like bortezomib (BTZ) without exacerbating proteotoxic stress .
Properties
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199657-29-9 | |
| Record name | Givinostat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIVINOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oral Suspension Composition
The approved DUVYZAT® formulation contains 8.86 mg/mL Givinostat base (equivalent to 10 mg/mL hydrochloride salt) in a complex aqueous suspension system. Table 1 details the complete excipient profile:
Table 1: DUVYZAT Oral Suspension Composition
| Component | Concentration | Function |
|---|---|---|
| This compound | 10 mg/mL | Active pharmaceutical ingredient |
| Polysorbate 20 | 0.2% w/v | Wetting agent |
| Glycerin | 5% w/v | Humectant |
| Non-crystallizing sorbitol | 20% w/v | Density-imparting agent |
| Tragacanth | 0.5% w/v | Suspending agent |
| Sodium benzoate | 0.1% w/v | Preservative |
| Tartaric acid | q.s. to pH 4 | Buffering agent |
Critical Quality Attributes
Particle size distribution significantly impacts stability and bioavailability:
- Primary particle size : 50-100 μm after wet milling
- Agglomerate size : <200 μm through high-shear homogenization
- Zeta potential : -25 mV to -30 mV at pH 4, preventing particle aggregation
Accelerated stability testing (40°C/75% RH for 6 months) shows:
- Chemical degradation : <0.5% total impurities
- Physical stability : No sedimentation or crystal growth
Industrial Manufacturing Process
Suspension Preparation Protocol
The validated manufacturing process involves seven critical steps:
- Drug particle size reduction : Jet milling to D90 <50 μm followed by wet milling in glycerin
- Aqueous phase preparation : Dissolution of sodium benzoate and tartaric acid in purified water at 25°C
- Wetting agent incorporation : Polysorbate 20 added under 500 rpm stirring
- Density matching : Sorbitol solution (70% w/w) adjusted to achieve 1.15-1.20 g/mL density
- Suspension formation : Gradual addition of micronized API over 60 minutes with high-shear mixing
- pH adjustment : Sodium hydroxide solution to final pH 4.0 ± 0.2
- Rheology modification : Tragacanth gum dispersion added under vacuum mixing
Stabilization Mechanisms
The formulation achieves exceptional stability through three synergistic mechanisms:
Thermodynamic stabilization :
Electrostatic stabilization :
Steric stabilization :
Analytical Characterization Methods
Stability-Indicating Assays
| Test Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Potency | HPLC-UV (220 nm) | 90-110% label claim |
| Degradation products | UPLC-MS/MS | ≤0.3% individual impurity |
| Particle size distribution | Laser diffraction (Mie theory) | D90 <100 μm |
| Rheological properties | Rotational viscometry | 400-600 mPa·s at 10 s⁻¹ |
Dissolution Profile
USP Apparatus II (paddle) at 50 rpm in 900 mL pH 4.0 buffer:
Scale-Up Challenges and Solutions
Mixing Energy Optimization
Critical parameters for manufacturing scale-up:
| Scale | Mixer Speed (rpm) | Power Input (W/kg) | Mixing Time (min) |
|---|---|---|---|
| 10 L lab | 500 | 2.5 | 60 |
| 500 L pilot | 300 | 1.8 | 90 |
| 2000 L commercial | 250 | 1.5 | 120 |
Container Closure Considerations
High-density polyethylene bottles with polypropylene caps:
Comparative Formulation Strategies
Table 2 contrasts development-stage vs commercial formulations:
Table 2: Formulation Evolution
| Component | Phase I (2005) | Phase III (2015) | Commercial (2024) |
|---|---|---|---|
| API concentration | 5 mg/mL | 8 mg/mL | 10 mg/mL |
| Suspending agent | Xanthan gum | Microcrystalline cellulose | Tragacanth |
| Preservative system | Benzalkonium chloride | Potassium sorbate | Sodium benzoate |
| Shelf life (25°C) | 3 months | 12 months | 24 months |
Regulatory and Compliance Aspects
ICH Guideline Compliance
Genotoxic Impurity Control
Strict limits enforced for potential mutagenic byproducts:
Emerging Preparation Technologies
Continuous Manufacturing
Recent patent applications disclose:
3D-Printed Dosage Forms
Proof-of-concept studies demonstrate:
- Extrusion-based printing of suspension-loaded filaments
- Immediate-release profiles with <5% API degradation
Chemical Reactions Analysis
Types of Reactions
ITF 2357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ITF 2357.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving ITF 2357 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of ITF 2357 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cancer Treatment
1.1 Glioblastoma Therapy
Givinostat has been investigated for its anti-tumor properties, particularly in glioblastoma, a highly aggressive brain tumor. A study demonstrated that Givinostat incorporated into liposomes significantly improved its pharmacokinetics and delivery to the brain. The liposomal formulation showed a 2.5-fold increase in drug half-life and a 6-fold increase in brain uptake in mouse models, without overt toxicity. The treatment preserved anti-tumor activity in both 2D and 3D glioblastoma models, indicating its potential as a therapeutic candidate for glioblastoma treatment .
1.2 Hematological Malignancies
Givinostat has also been evaluated in clinical trials for hematological malignancies such as polycythemia vera (PV) and myelofibrosis (MF). A Phase II study reported that Givinostat was well tolerated and could induce hematological responses in patients with PV and some with MF. Among the participants, notable responses included complete and partial remissions, alongside significant reductions in splenomegaly .
Neuromuscular Disorders
2.1 Duchenne Muscular Dystrophy (DMD)
Givinostat is under clinical development for treating Duchenne muscular dystrophy (DMD). It is currently in pre-registration stages following promising results from a Phase III trial (EPIDYS). The trial indicated that Givinostat could slow muscle function decline in ambulatory boys with DMD compared to placebo, evidenced by a clinically meaningful difference in stair-climbing performance over 18 months. It works by stimulating myogenesis through upregulation of follistatin, offering a non-steroidal treatment alternative for patients .
Cardiovascular Applications
Recent studies have highlighted Givinostat's role in reducing adverse cardiac remodeling associated with heart diseases. Research indicates that it mitigates inflammation and fibrosis in cardiac tissues, improving heart performance by regulating endothelial-to-mesenchymal transition processes . This suggests potential applications for Givinostat in treating heart failure and other cardiovascular conditions.
Neuroprotective Effects
Givinostat has shown promise in neuroprotection, particularly in models of neonatal hypoxic-ischemic injury. In rodent studies, it was found to enhance histone acetylation levels post-injury, which may contribute to its anti-inflammatory effects and promote neuroprotection . This application could be relevant for developing treatments for conditions like cerebral palsy or other neurodevelopmental disorders.
Summary of Clinical Applications
Mechanism of Action
ITF 2357 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition leads to increased acetylation of histone proteins, resulting in altered gene expression. The compound specifically targets histone deacetylase enzymes involved in the regulation of genes related to cell proliferation, differentiation, and survival . Additionally, ITF 2357 has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as p21, Bcl-2, and Mcl-1.
Comparison with Similar Compounds
Research and Clinical Implications
Givinostat’s unique dual mechanism—autophagy inhibition via V-ATPase modulation and HDAC6-selective effects—positions it as a versatile therapeutic. Its synergy with proteasome inhibitors offers a paradigm for treating proteinopathies (e.g., LGMD R3, cystic fibrosis) while mitigating toxicity .
Biological Activity
Givinostat hydrochloride, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article delves into its mechanisms of action, therapeutic applications, and significant research findings.
Givinostat primarily inhibits class I and II HDACs, which leads to increased acetylation of histones and modulation of gene expression. This mechanism has several downstream effects:
- Cytokine Regulation : Givinostat reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells (PBMCs) in vitro .
- Anti-inflammatory Effects : At low concentrations, it exhibits significant anti-inflammatory properties by modulating immune responses, which is particularly beneficial in conditions characterized by excessive inflammation .
- Antineoplastic Activity : Givinostat has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines by altering the expression of genes involved in cell cycle regulation and apoptosis .
In Vitro Studies
- Cytokine Production : A study demonstrated that Givinostat significantly decreased IL-1β levels in glial cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Histone Acetylation : In vitro experiments confirmed that Givinostat effectively increased the levels of acetylated histone H3, underscoring its role as an HDAC inhibitor .
In Vivo Studies
- Neonatal Hypoxia-Ischemia Model : In a rat model, Givinostat did not significantly alter microglial activation or cytokine levels post-injury but showed some immunosuppressive effects by decreasing MIP-1α levels .
- Liver Fibrosis : Givinostat was found to inhibit hepatic stellate cell activation and alleviate liver fibrosis in mouse models through transcriptomic regulation of key genes involved in fibrosis .
- Traumatic Brain Injury : It improved functional recovery and reduced tissue damage in models of traumatic brain injury, highlighting its neuroprotective capabilities .
Clinical Applications
Givinostat is currently being investigated for several clinical applications:
- Myeloproliferative Disorders : Phase II trials are ongoing to evaluate its efficacy in treating polycythemia vera and other related conditions .
- Duchenne Muscular Dystrophy (DMD) : It is also being explored as a treatment option for DMD, with ongoing Phase III trials assessing its long-term effects on muscle function .
Case Studies
A notable case study involved patients with myelofibrosis who received Givinostat as part of a clinical trial. Results indicated that most patients experienced hematological responses, showcasing the compound's potential in managing blood disorders .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| HDAC Inhibition | Inhibits class I and II HDACs, leading to increased histone acetylation. |
| Cytokine Modulation | Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). |
| Antineoplastic Effects | Induces apoptosis in cancer cells and inhibits tumor growth. |
| Neuroprotection | Improves recovery from traumatic brain injury and modulates inflammatory responses post-injury. |
| Fibrosis Treatment | Alleviates liver fibrosis by regulating hepatic stellate cell activation. |
Q & A
Q. What are the recommended experimental conditions for in vitro assays using Givinostat hydrochloride?
this compound is typically dissolved in DMSO at stock concentrations up to 27.5 mg/mL (60.05 mM) and diluted in cell culture media. For HDAC inhibition assays, concentrations ranging from 125 nM to 1000 nM are commonly tested, with validation via CCK-8 cell viability assays. Ensure controls include untreated cells and vehicle (DMSO) to account for solvent effects. Cell lines such as JS-1 or LPS-stimulated PBMCs are used to assess anti-inflammatory and antiproliferative effects .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store the compound as a powder at -20°C in airtight containers protected from moisture. For long-term stability (>3 years), aliquot and store at -80°C in anhydrous conditions. Avoid repeated freeze-thaw cycles for reconstituted solutions, as this may degrade the compound. Conflicting recommendations (e.g., -15°C vs. -20°C) highlight the need for stability testing under local storage conditions .
Q. What safety protocols are critical when handling this compound?
Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats. Work in a fume hood with mechanical ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Emergency procedures include eye irrigation with saline for 15 minutes and medical consultation for accidental ingestion. Note that toxicological data are limited, necessitating conservative safety measures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for HDAC isoforms?
Givinostat’s IC50 for HDAC1 (198 nM) and HDAC3 (157 nM) varies across studies due to assay conditions (e.g., enzyme source, substrate concentration). To validate findings:
Q. What methodological considerations are essential for translating preclinical findings to clinical trials?
Phase III trials for Duchenne muscular dystrophy (NCT06093672) and polycythemia vera (NCT05860114) highlight dose optimization challenges. Key steps include:
- Pharmacokinetic profiling : Assess bioavailability and metabolite activity in animal models.
- Biomarker validation : Measure serum TNFα reduction (e.g., 60% in murine models) as a surrogate endpoint.
- Toxicity screening : Address gaps in ecotoxicology and chronic exposure data through OECD-compliant assays .
Q. How does Givinostat’s mechanism differ from other HDAC inhibitors in hematological malignancies?
Unlike pan-HDAC inhibitors (e.g., Vorinostat), Givinostat shows isoform selectivity, preferentially targeting HDAC1/3. This specificity reduces off-target effects but may limit efficacy in heterogeneous tumors. To compare mechanisms:
Q. What strategies mitigate variability in anti-inflammatory response data across cell models?
Inconsistencies in IL-6 or IL-1β suppression (e.g., >70% in PBMCs vs. lower efficacy in other lines) arise from donor variability and TLR agonist selection. Mitigation approaches:
- Use primary cells from standardized donors.
- Pre-treat cells with LPS to synchronize inflammatory pathways.
- Normalize cytokine levels to housekeeping proteins (e.g., β-actin) .
Methodological Resources
- HDAC Activity Assays : Refer to protocols in Cell Cycle/DNA Damage pathways, emphasizing fluorogenic substrates like Ac-Leu-Gly-Lys(Ac)-AMC .
- Data Validation : Follow Beilstein Journal guidelines for experimental reproducibility, including full disclosure of compound preparation and characterization in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
